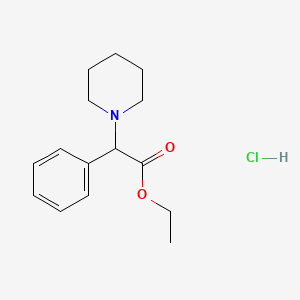

Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride typically involves the reaction of ethyl phenylacetate with piperidine under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the final product is typically achieved through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, influencing their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride can be compared with other piperidine derivatives, such as:

Methylphenidate: A central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD).

Ethylphenidate: An analog of methylphenidate with similar stimulant properties.

Piperidine: The parent compound, which serves as a building block for various pharmaceuticals.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other piperidine derivatives .

Biological Activity

Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride, also known as ethylphenidate hydrochloride, is a compound that has garnered attention for its stimulant properties and potential therapeutic applications. This article delves into its biological activity, pharmacodynamics, and safety profile based on diverse research findings.

This compound has the molecular formula C15H22ClNO2 and a molecular weight of approximately 283.79 g/mol. It is structurally related to methylphenidate, a widely used medication for attention deficit hyperactivity disorder (ADHD). The compound acts primarily as a dopamine reuptake inhibitor, enhancing dopamine availability in the synaptic cleft, which is crucial for its stimulant effects.

The primary mechanism of action for ethylphenidate involves the inhibition of dopamine reuptake. This results in increased levels of dopamine in the brain, which can enhance focus and attention. Additionally, studies suggest that ethylphenidate may interact with norepinephrine and serotonin pathways, potentially influencing its psychoactive effects and therapeutic potential.

Pharmacokinetics

Research indicates that the pharmacokinetics of ethylphenidate can vary based on the route of administration. For instance:

- Nasal Insufflation : Mean onset of action is approximately 13 minutes.

- Oral Ingestion : Concentrations in body fluids have been reported ranging from 0.026 mg/L to 2.18 mg/L post-mortem .

Biological Activity and Efficacy

Ethylphenidate has shown efficacy similar to that of methylphenidate in various studies. For example:

- In animal models, ethylphenidate demonstrated approximately 80% efficacy compared to methylphenidate in producing locomotor effects .

- A study involving intraperitoneal injections in mice indicated that both compounds increased motor activity significantly at doses of 5 mg/kg and above .

Safety Profile and Abuse Potential

Despite its potential therapeutic benefits, there are significant concerns regarding the abuse potential and safety profile of ethylphenidate:

- Reports indicate that it shares a similar abuse potential with other Schedule I and II stimulants.

- Adverse effects associated with its use include insomnia, weight loss, cardiovascular issues, and mental health problems .

- The World Health Organization has documented fatalities linked to ethylphenidate use, often in conjunction with other substances .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of ethylphenidate compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethylphenidate | C₁₅H₂₂ClNO₂ | Stimulant properties; dopamine reuptake inhibitor |

| Methylphenidate | C₁₄H₁₉NO₂ | Widely used for ADHD; well-studied safety profile |

| Propylphenidate | C₁₅H₂₃NO₂ | Similar stimulant effects; longer duration |

| Piperidine | C₅H₁₁N | Basic structure; precursor for various derivatives |

Case Studies

A review of clinical cases has highlighted various outcomes associated with ethylphenidate use:

- Case Study 1 : A report from Edinburgh noted instances where ethylphenidate was detected in postmortem toxicology cases, raising concerns about its toxicity when used alongside other drugs.

- Case Study 2 : In a cohort study analyzing opioid users transitioning to ethylphenidate use, adverse health effects such as endocarditis were noted .

Properties

CAS No. |

22083-18-7 |

|---|---|

Molecular Formula |

C15H22ClNO2 |

Molecular Weight |

283.79 g/mol |

IUPAC Name |

ethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride |

InChI |

InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(13-9-5-3-6-10-13)16-11-7-4-8-12-16;/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3;1H |

InChI Key |

XZHMDYPSDLHQIK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.